molecular formula C17H21N5O2 B6440227 6-cyclopropyl-3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one CAS No. 2549017-64-1

6-cyclopropyl-3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one

Número de catálogo: B6440227
Número CAS: 2549017-64-1
Peso molecular: 327.4 g/mol
Clave InChI: GUIIGPUSNPDEQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-cyclopropyl-3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-cyclopropyl-3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one is 327.16952493 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-cyclopropyl-3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-cyclopropyl-3-[2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-5-19-22(6-12)9-13-7-20(8-13)17(24)10-21-11-18-15(4-16(21)23)14-2-3-14/h4-6,11,13-14H,2-3,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIIGPUSNPDEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)CN3C=NC(=CC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-Cyclopropyl-3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclopropyl group, a dihydropyrimidinone core, and an azetidine moiety. Its molecular formula is C19H24N4O2C_{19}H_{24}N_4O_2, with a molecular weight of approximately 344.43 g/mol.

PropertyValue
Molecular FormulaC19H24N4O2C_{19}H_{24}N_4O_2
Molecular Weight344.43 g/mol
IUPAC Name6-cyclopropyl-3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one

Anticancer Properties

Research indicates that the compound exhibits significant anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis .

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. This effect is attributed to the compound's ability to modulate signaling pathways involved in neuroinflammation .

The biological activity of 6-cyclopropyl-3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could modulate the activity of receptors associated with inflammation and apoptosis.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.

Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the anticancer potential of the compound on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound could be a lead candidate for further development as an anticancer agent .

Study 2: Antimicrobial Activity

In research conducted by Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antimicrobial activity compared to standard antibiotics .

Study 3: Neuroprotection

A recent animal study published in Neurobiology of Disease demonstrated that administration of the compound significantly improved cognitive function in mice subjected to oxidative stress conditions. The results suggested that it may protect against memory deficits by reducing neuroinflammation markers.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what intermediates are critical?

The synthesis typically involves coupling azetidine and pyrazole moieties via a ketone linker. A method analogous to includes using cesium carbonate as a base and copper(I) bromide as a catalyst for Ullmann-type coupling reactions. Key intermediates include the azetidine derivative (e.g., 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine) and the dihydropyrimidinone core. Reaction optimization often requires chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) to isolate the final product .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • ¹H/¹³C NMR : Used to verify cyclopropane protons (δ ~0.5–1.5 ppm) and azetidine/pyrazole ring connectivity (e.g., pyrazole methyl groups at δ ~2.3 ppm) .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray crystallography : Resolves stereochemistry and tautomeric forms, as demonstrated in structurally related compounds (e.g., cyclopropyl-pyridine derivatives) .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. TLC (silica gel, ethyl acetate:hexane 3:7) can preliminarily monitor reaction progress. Residual solvents should be quantified via GC-MS, adhering to ICH guidelines (e.g., <5000 ppm for DMSO) .

Advanced Research Questions

Q. How can the coupling reaction between azetidine and pyrazole moieties be optimized to improve yield?

  • Catalyst selection : Copper(I) bromide (0.05–0.1 eq) in DMSO at 35°C enhances cross-coupling efficiency .
  • Base optimization : Cesium carbonate (3 eq) outperforms potassium carbonate in suppressing side reactions (e.g., N-alkylation of pyrazole) .
  • Reaction time : Extended stirring (48–72 hours) may be required for sterically hindered intermediates .

Q. What strategies resolve contradictions in NMR data caused by tautomerism in dihydropyrimidinone derivatives?

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) by observing signal splitting at low temperatures (−40°C) .
  • DFT calculations : Predicts dominant tautomers and validates experimental spectra .
  • Cocrystallization studies : Stabilizes specific tautomers for X-ray analysis, as seen in pyridopyrimidinone analogs .

Q. What are effective methods to mitigate by-products during the cyclopropane ring formation?

  • Slow addition of reagents : Prevents exothermic side reactions (e.g., ring-opening of cyclopropane precursors) .
  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butyloxycarbonyl for azetidine amines) .
  • Flow chemistry : Enhances control over reaction kinetics, reducing dimerization or decomposition .

Q. How can thermal stability and degradation pathways of this compound be analyzed?

  • TGA/DSC : Measures decomposition onset temperatures (e.g., >200°C indicates suitability for high-temperature reactions) .
  • Forced degradation studies : Expose the compound to acid/base/hydrolytic conditions and analyze degradation products via LC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar compounds?

  • Structural analogs : Compare substituent effects (e.g., 4-methyl vs. 4-ethyl pyrazole on receptor binding) using molecular docking .
  • Assay variability : Standardize testing protocols (e.g., CRF-1 receptor antagonism assays) to minimize inter-lab differences .

Q. What experimental controls are critical when evaluating synthetic reproducibility?

  • Internal standards : Spiking reactions with deuterated analogs (e.g., d₃-cyclopropane) to track yield .
  • Replicate batches : Synthesize at least three independent batches to assess consistency in melting points and spectral data .

Methodological Resources

  • Synthetic protocols : (copper-catalyzed coupling), (morpholine-mediated Mannich reactions).
  • Characterization tools : (X-ray crystallography), (HRMS).
  • Analytical guidelines : (residual solvent testing), (biological assay design).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.